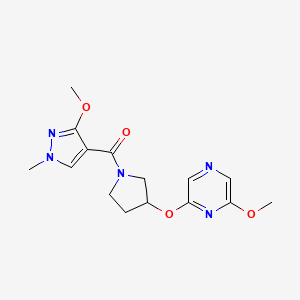

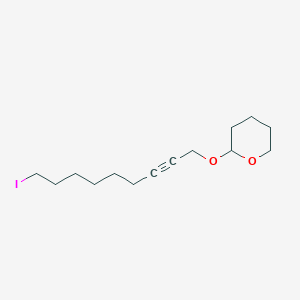

![molecular formula C13H9ClN2OS2 B2986531 2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol CAS No. 339105-65-6](/img/structure/B2986531.png)

2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[3,2-d]pyrimidines are a class of chemical compounds that have been widely studied due to their structural relationship with purine bases . They are often used in the design and synthesis of new therapeutic agents .

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction is typically carried out under heat .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines is characterized by a thiophene ring fused with a pyrimidine ring . This structure is similar to purine bases, which allows these compounds to interact with biological targets in a similar manner .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo a variety of chemical reactions. For example, they can be used as substrates in reactions with triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones .

Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines can vary depending on the specific compound. For example, the melting point and spectral properties can be influenced by the presence of different functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol and its derivatives are primarily involved in the synthesis of various chemical compounds. For instance, Abdelriheem, Ahmad, and Abdelhamid (2015) discussed the synthesis of thieno[2,3-b]pyridines and related compounds starting from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, which reflects the chemical versatility of thienopyrimidin derivatives in organic synthesis (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Potential Biological Applications

Antitumor and Antibacterial Agents : Gangjee, Mavandadi, Kisliuk, McGuire, and Queener (1996) synthesized 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, indicating their application as antitumor and antibacterial agents (Gangjee et al., 1996).

Antibacterial and Antifungal Activities : Diédhiou et al. (2022) evaluated the antibacterial and antifungal activities of N-benzylthienopyrimidinone derivatives, demonstrating the antimicrobial potential of thienopyrimidine compounds (Diédhiou et al., 2022).

Antifungal Agents : Bari and Haswani (2017) discussed the antifungal activity of thienopyrimidin-4(3H)-thiones against various fungal strains, highlighting the potential use of thienopyrimidines in treating fungal infections (Bari & Haswani, 2017).

Pharmaceutical Research

Several studies have synthesized and tested thienopyrimidine derivatives for their potential use in pharmaceuticals. For instance, Gangjee, Zeng, Talreja, McGuire, Kisliuk, and Queener (2007) synthesized classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolate inhibitors, exploring their potential as antitumor agents (Gangjee et al., 2007).

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that thiophene derivatives, which this compound is a part of, have a wide range of therapeutic properties . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Biochemical Pathways

Thiophene derivatives have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties

Result of Action

Thiophene derivatives have been reported to have a wide range of biological and physiological functions

Future Directions

properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS2/c14-9-3-1-8(2-4-9)7-19-13-15-10-5-6-18-11(10)12(17)16-13/h1-6H,7H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPCWHPIEKIIRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC3=C(C(=O)N2)SC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2986449.png)

![4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2986457.png)

![(2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2986463.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide](/img/structure/B2986467.png)

![1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2986471.png)